Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride typically involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. This process includes key steps such as azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain various analogs of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of functional groups into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride include other piperidine derivatives, such as:
- (3S,4R)-3-hydroxypiperidine-4-carboxylic acid
- Piperidinones
- Spiropiperidines
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl (3S,4R)-4-piperidin-4-yloxane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-12(14)11-8-16-7-4-10(11)9-2-5-13-6-3-9;/h9-11,13H,2-8H2,1H3;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPQTLTXBKDKW-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC[C@@H]1C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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